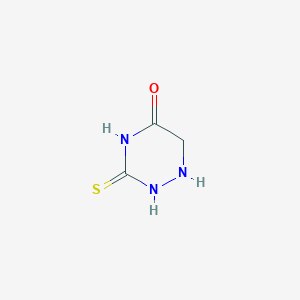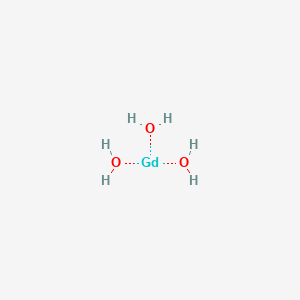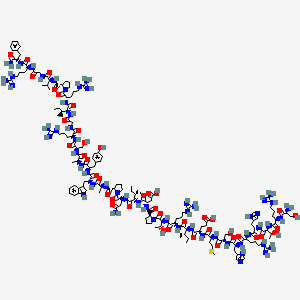
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is a versatile siloxane compound with the molecular formula C16H38O5Si2 and a molecular weight of 366.64 g/mol . This compound is known for its unique structure, which includes both siloxane and ether functionalities, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Wissenschaftliche Forschungsanwendungen
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- involves its interaction with various molecular targets and pathways. The siloxane backbone provides flexibility and stability, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties make it suitable for applications requiring durable and adaptable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: Similar structure but with different substituents, leading to variations in physical and chemical properties.
1,1,1,3,3-Pentamethoxy-1,3-Disilatridecane: Another siloxane compound with multiple methoxy groups, used in similar applications.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is unique due to its combination of siloxane and ether functionalities, which provide a balance of flexibility, stability, and reactivity. This makes it particularly valuable in applications requiring both durability and adaptability .
Eigenschaften
Molekularformel |
C16H38O5Si2 |
|---|---|
Molekulargewicht |
366.64 g/mol |
IUPAC-Name |
decyl-dimethoxy-(trimethoxysilylmethyl)silane |
InChI |
InChI=1S/C16H38O5Si2/c1-7-8-9-10-11-12-13-14-15-22(17-2,18-3)16-23(19-4,20-5)21-6/h7-16H2,1-6H3 |
InChI-Schlüssel |
JYAYOPZPROFECA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)

![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)





![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)

![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
